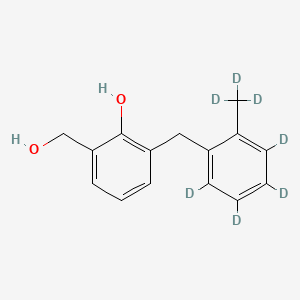
Nemadipine B-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nemadipine B-d10 is a deuterated form of Nemadipine B, a calcium channel blocker. It is primarily used in scientific research due to its unique properties and stability. The compound has the molecular formula C₁₉H₁₁D₁₀Cl₂NO₄ and a molecular weight of 408.34 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nemadipine B-d10 can be synthesized through a solvent-free protocol using an In–SiO₂ composite as a heterogeneous Lewis acid catalyst in the multicomponent Hantzsch synthesis of symmetrical and non-symmetrical 1,4-dihydropyridines . This method involves the reaction of appropriate starting materials under specific conditions to yield the desired deuterated product.
Industrial Production Methods
The industrial production of this compound involves the sourcing of high-purity starting materials and the application of optimized reaction conditions to ensure the consistent quality and yield of the compound. The production process is typically carried out in specialized facilities equipped to handle the specific requirements of deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Nemadipine B-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Applications De Recherche Scientifique
Nemadipine B-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biological studies to investigate the effects of calcium channel blockers on cellular processes.
Medicine: Utilized in pharmacological research to explore potential therapeutic applications and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
Nemadipine B-d10 exerts its effects by blocking calcium channels, specifically targeting the voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . The compound’s mechanism of action involves stabilizing the inactive conformation of these channels, reducing their activity and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimodipine: Another calcium channel blocker with similar properties but different molecular structure and applications.
Nifedipine: A related compound used in the treatment of hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used in cardiovascular medicine.
Uniqueness
Nemadipine B-d10 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C19H21Cl2NO4 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
Clé InChI |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)








![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)


